molecular formula C17H14N2O3 B10952372 3-[3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10952372
M. Wt: 294.30 g/mol
InChI Key: ASLVRAOHFHMRPR-BQYQJAHWSA-N
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Description

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a pyrazole moiety attached via a propenoyl linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine

Uniqueness

3-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the combination of a chromenone core with a pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H14N2O3/c1-2-19-11-12(10-18-19)7-8-15(20)14-9-13-5-3-4-6-16(13)22-17(14)21/h3-11H,2H2,1H3/b8-7+

InChI Key

ASLVRAOHFHMRPR-BQYQJAHWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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